

Comparative Efficacy Analysis: Apoptosis Inducer 32 vs. Cisplatin in Cervical Cancer Cells

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Compound of Interest

Compound Name: Apoptosis inducer 32

Cat. No.: B15623837

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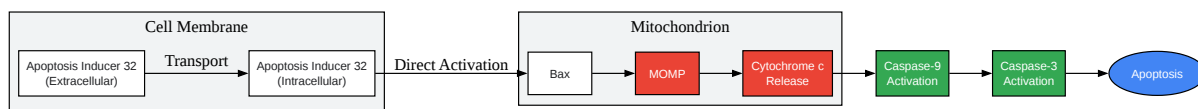
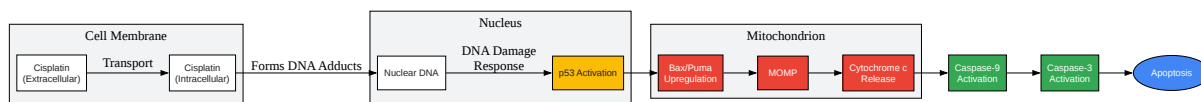
This guide provides a detailed comparison of the pro-apoptotic efficacy of the novel investigational compound, **Apoptosis Inducer 32**, and the widely-used chemotherapeutic agent, Cisplatin. The analysis is based on in vitro studies using the HeLa human cervical cancer cell line.

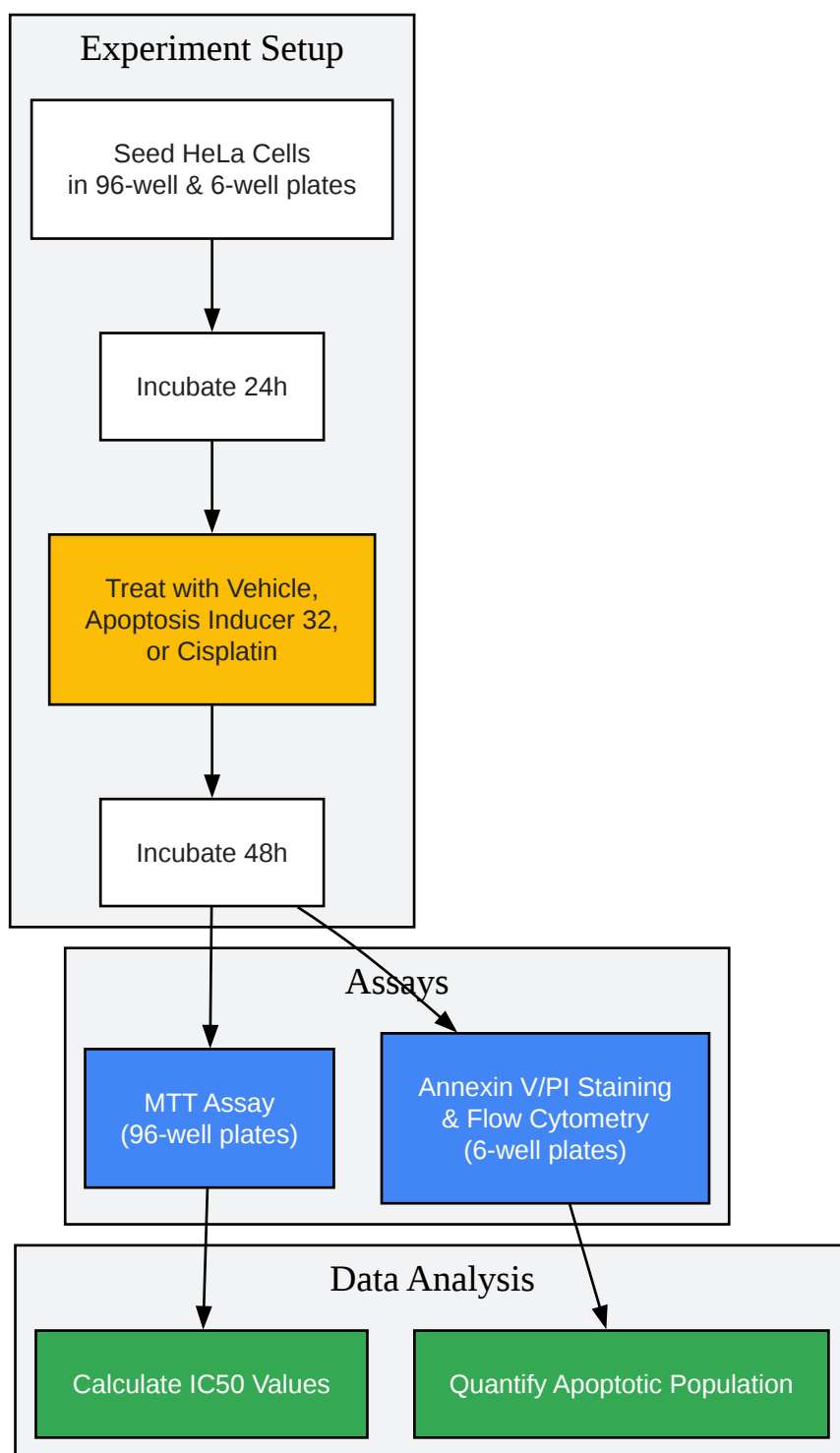
Mechanism of Action

Apoptosis Inducer 32 is a selective small molecule designed to directly initiate the intrinsic apoptosis pathway. It functions by binding to the pro-apoptotic protein Bax, inducing a conformational change that facilitates its translocation to the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Cisplatin, a platinum-based chemotherapeutic, primarily functions by forming covalent adducts with DNA. This DNA damage triggers a cellular response that activates the p53 tumor suppressor protein. Activated p53 can then induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma, leading to the activation of the intrinsic apoptotic pathway.

Signaling Pathway Diagrams





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